2-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic compound that features a phenolic group substituted with a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. The oxadiazole ring is known for its versatility in pharmaceutical applications, making derivatives of this compound valuable in drug development.
The compound can be classified under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in the ring structure. It is synthesized from various precursors, including hydrazides and aromatic aldehydes, often using catalysts like iron(III) chloride or through cyclization reactions involving phenolic compounds.
The synthesis of 2-(1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of a suitable hydrazide with an aromatic aldehyde. Common methods include:
The molecular formula of 2-(1,3,4-oxadiazol-2-yl)phenol is C_8H_6N_2O_2. Its structure consists of:
The oxadiazole ring contributes to the compound's biological activity through its electron-withdrawing properties and ability to participate in hydrogen bonding.
2-(1,3,4-Oxadiazol-2-yl)phenol can undergo various chemical reactions:
The mechanism of action for compounds containing the oxadiazole moiety often involves:
Relevant data from studies indicate that derivatives exhibit varying degrees of biological activity depending on their structural modifications .
2-(1,3,4-Oxadiazol-2-yl)phenol has several applications in scientific research:
2-(1,3,4-Oxadiazol-2-yl)phenol features a unique molecular architecture where a phenol moiety is covalently linked at the ortho-position to the 2-position of a 1,3,4-oxadiazole ring. This hybrid system exhibits planar conformation due to conjugation between the oxadiazole's π-deficient heterocycle and the electron-rich phenolic ring. The ortho-substitution facilitates intramolecular hydrogen bonding (O─H···N) between the phenolic hydrogen and the oxadiazole's N3 atom, as evidenced by IR spectroscopy showing O─H stretches at 3100–3200 cm⁻¹ and NMR downfield shifts (δ 10–12 ppm for phenolic proton) [6] [9]. This interaction enhances thermal stability and influences tautomeric equilibria. The oxadiazole ring contributes to π-conjugation extension, enabling electronic transitions in the UV-Vis range (e.g., 270–320 nm), critical for optical applications [1] [6]. Substituents on either ring modulate steric and electronic properties; for example, bromination at the phenol's para-position (as in 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol) increases molecular weight (241.04 g/mol) and alters dipole moments [7].
1,3,4-Oxadiazoles emerged as pharmacophores in the 1960s after Ainsworth's pioneering thermolysis studies [5]. Early synthetic routes relied on cyclodehydration of diacylhydrazines using harsh reagents like PCl₅ or POCl₃ [1] [5]. The 1990s saw 1,3,4-oxadiazoles integrated into drugs like Zibotentan (anticancer) and Raltegravir (anti-HIV), validating their metabolic stability [5] [8]. The specific 2-(1,3,4-oxadiazol-2-yl)phenol scaffold gained prominence in the 2000s with advances in regioselective coupling techniques, such as Suzuki-Miyaura reactions for para-functionalization [1] [8]. Key developments include:
The compound's functionality arises from synergistic electronic and steric attributes:
Table 1: Spectral Characteristics of 2-(1,3,4-Oxadiazol-2-yl)phenol Derivatives
Derivative | IR (C=O, cm⁻¹) | ¹H NMR (Phenolic OH, δ ppm) | UV-Vis λ_max (nm) |
---|---|---|---|
Parent Compound | 1620–1650 | 10.5–11.2 | 275, 310 |
4-Bromo-substituted | 1615–1640 | 10.8–11.5 | 280, 318 |
3,5-Di-tert-butyl | 1600–1630 | 11.0–11.8 | 285, 325 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7